molecular formula C14H21NO3 B153001 tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate CAS No. 257892-43-6

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Cat. No.: B153001
CAS No.: 257892-43-6
M. Wt: 251.32 g/mol
InChI Key: UHMCJSCAZCSSEM-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: is an organic compound with the molecular formula C14H21NO3 . It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from 3-hydroxy-3-phenylpropylamine and di-tert-butyl dicarbonate:

Industrial Production Methods:

  • The industrial production of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation of the hydroxy group can lead to the formation of a ketone or carboxylic acid derivative.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction can convert the carbamate group to an amine.

  • Substitution:

      Reagents: Nucleophiles such as halides or alkoxides.

      Products: Substitution reactions can lead to the formation of various substituted carbamates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Scientific Research Applications

Chemistry:

  • Used as a protecting group for amines in organic synthesis.
  • Intermediate in the synthesis of more complex molecules.

Biology:

  • Studied for its potential biological activity and interactions with enzymes.

Medicine:

  • Investigated for its potential use in drug development and as a prodrug.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

Mechanism:

  • The compound exerts its effects primarily through interactions with enzymes and proteins. The hydroxy group can form hydrogen bonds, while the carbamate group can participate in nucleophilic and electrophilic reactions.

Molecular Targets and Pathways:

  • Targets include various enzymes involved in metabolic pathways. The compound can inhibit or activate these enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

  • tert-Butyl (3-hydroxypropyl)carbamate
  • tert-Butyl (3-hydroxy-3-methylpropyl)carbamate
  • tert-Butyl (3-hydroxy-3-ethylpropyl)carbamate

Comparison:

  • tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and can influence its reactivity and interactions with biological molecules compared to its analogs with alkyl groups.

Biological Activity

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is an organic compound classified as a carbamate, characterized by a tert-butyl group, a hydroxy group, and a phenyl group attached to a propyl chain. Its molecular formula is C14H21NO3C_{14}H_{21}NO_3, with a molecular weight of approximately 251.33 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

  • Molecular Formula : C14H21NO3C_{14}H_{21}NO_3
  • Molecular Weight : 251.33 g/mol
  • Physical State : White solid
  • Solubility : Soluble in organic solvents such as acetone and ethyl acetate
  • Melting Point : Approximately 166-168 °C

Synthesis

The synthesis of this compound typically involves the reaction of 3-hydroxy-3-phenylpropylamine with di-tert-butyl dicarbonate. This reaction can be performed under standard laboratory conditions, yielding the desired carbamate derivative.

Antiviral Properties

Research has indicated that compounds related to this compound show promise in inhibiting viral replication, particularly regarding proteases essential for viral life cycles. For instance, studies have demonstrated that structural analogs of this compound can inhibit proteases linked to HIV and respiratory syncytial virus (RSV) . The antiviral activity is attributed to the ability of these compounds to interfere with the enzymatic processes vital for viral replication.

Enzyme Interactions

Preliminary studies suggest that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. The specific interactions and mechanisms of action are still under investigation, but the compound's structural features indicate potential for significant pharmacological effects .

Study on HIV Protease Inhibition

In one study focused on the design and synthesis of novel carbamate derivatives, it was found that certain analogs exhibited substantial inhibitory activity against HIV protease. The study utilized molecular docking techniques to predict binding affinities and interactions between the compounds and the target enzyme . The findings suggest that this compound could serve as a lead compound for developing new antiviral agents targeting HIV.

Respiratory Syncytial Virus (RSV)

Another investigation explored the potential of carbamate derivatives in inhibiting RSV. Using virus-cell-based assays, several compounds were synthesized and evaluated for their antiviral activity. The results indicated that certain derivatives had promising efficacy against RSV, highlighting the therapeutic potential of compounds like this compound in treating viral infections .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
Tert-butyl (3-hydroxy-1-(3-nitrophenyl)propyl)carbamateC15H22N2O4Nitro substituent enhances activityInhibits viral proteases
Tert-butyl [(1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl(4-nitrophenyl)sulfonyl)amino]propyl]carbamateC20H30N2O5SComplex structure with sulfonamideUsed in HIV protease inhibition
Tert-butyl [(2S,3R)-3-hydroxy-4-(N-isobutyl-4-nitro-phenylsulfonamido)-1-phenylbutan-2-yl]carbamateC19H28N2O5SSimilar biological activity; different substituentsAntiviral properties

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMCJSCAZCSSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572721
Record name tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257892-43-6
Record name tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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